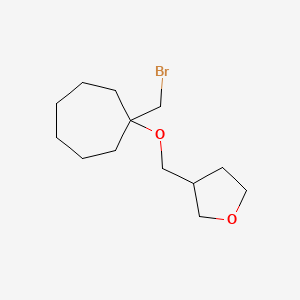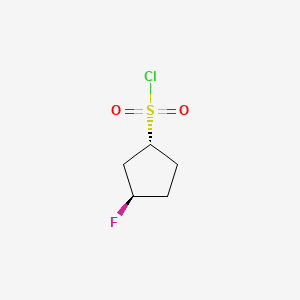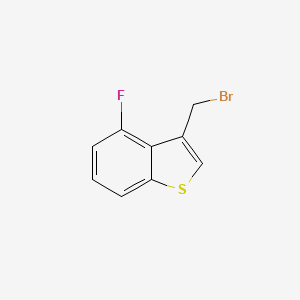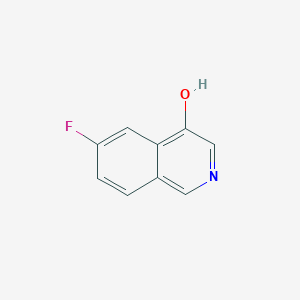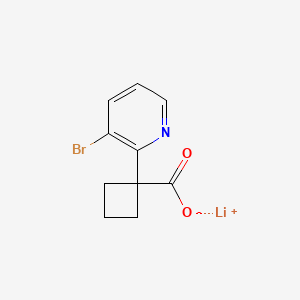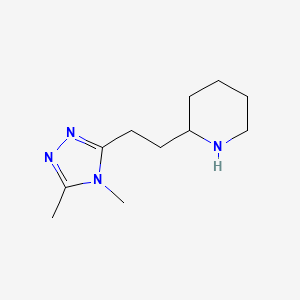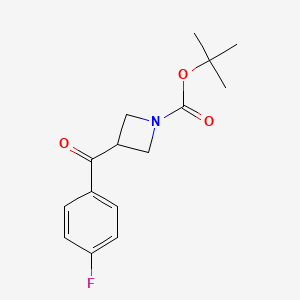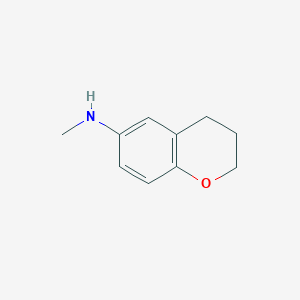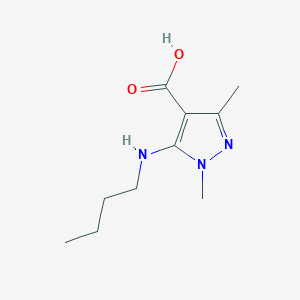![molecular formula C7H14ClNO B15303559 Octahydropyrano[2,3-c]pyrrole hydrochloride](/img/structure/B15303559.png)
Octahydropyrano[2,3-c]pyrrole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydropyrano[2,3-c]pyrrole hydrochloride: is a heterocyclic compound with a unique structure that combines a pyrrole ring and a pyran ringIts molecular formula is C7H14ClNO, and it has a molecular weight of 163.64 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Annulation of the Pyran Ring: One of the primary methods for synthesizing octahydropyrano[2,3-c]pyrrole hydrochloride involves the addition of a pyran ring to an existing pyrrole ring. This can be achieved through intramolecular heterocyclization involving the O-nucleophilic center.
Intramolecular Cyclization: Another approach involves the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Octahydropyrano[2,3-c]pyrrole hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole or pyran rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Octahydropyrano[2,3-c]pyrrole hydrochloride is used as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable building block for designing new molecules with potential biological activity .
Biology and Medicine: Its structural features may contribute to its activity as a ligand for certain biological targets, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it a useful compound for various industrial applications .
Wirkmechanismus
The mechanism of action of octahydropyrano[2,3-c]pyrrole hydrochloride is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s unique structure may allow it to bind to these targets and modulate their activity, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Pyrano[3,4-c]pyrrole: This compound shares a similar core structure but differs in the position of the pyran ring.
Pyrrolo[3,4-c]pyridine: Another related compound with a pyridine ring instead of a pyran ring.
Spiro Compounds: These compounds have a spiro linkage between the pyrrole and pyran rings, resulting in a different three-dimensional structure.
Uniqueness: Octahydropyrano[2,3-c]pyrrole hydrochloride is unique due to its specific ring fusion pattern and the presence of a hydrochloride salt. This structural arrangement may confer distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C7H14ClNO |
|---|---|
Molekulargewicht |
163.64 g/mol |
IUPAC-Name |
2,3,4,4a,5,6,7,7a-octahydropyrano[2,3-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-6-4-8-5-7(6)9-3-1;/h6-8H,1-5H2;1H |
InChI-Schlüssel |
GGEXIOSDMKMXTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CNCC2OC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


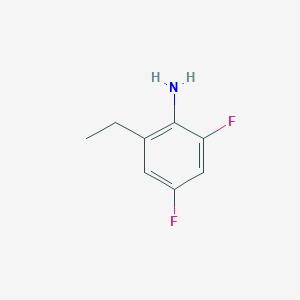
![Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B15303496.png)

![Ethyl 3-(bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15303503.png)
